N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034522-23-9
VCID: VC7591643
InChI: InChI=1S/C21H23N5O4S/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)31(28,29)26-8-10-30-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27)
SMILES: CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.51

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

CAS No.: 2034522-23-9

Cat. No.: VC7591643

Molecular Formula: C21H23N5O4S

Molecular Weight: 441.51

* For research use only. Not for human or veterinary use.

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide - 2034522-23-9

Specification

CAS No. 2034522-23-9
Molecular Formula C21H23N5O4S
Molecular Weight 441.51
IUPAC Name N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C21H23N5O4S/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)31(28,29)26-8-10-30-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27)
Standard InChI Key AJNICTZRFWTUSK-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is systematically named according to IUPAC conventions as N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide. Its SMILES representation (CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4) and InChIKey (AJNICTZRFWTUSK-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereochemical features. The compound’s structure integrates three key domains:

  • A benzamide backbone substituted at the para position with a morpholinosulfonyl group (SO2morpholine-\text{SO}_2-\text{morpholine}).

  • A pyridin-3-ylmethyl group attached to the benzamide’s nitrogen atom.

  • A 1-methyl-1H-pyrazol-4-yl substituent at the 6-position of the pyridine ring.

This trifunctional architecture positions the compound as a potential modulator of protein-protein interactions or enzymatic activity, particularly in signaling pathways involving kinases or proteases .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2034522-23-9
Molecular FormulaC21H23N5O4S\text{C}_{21}\text{H}_{23}\text{N}_5\text{O}_4\text{S}
Molecular Weight441.51 g/mol
IUPAC NameN-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIKeyAJNICTZRFWTUSK-UHFFFAOYSA-N

Structural Analysis

The compound’s X-ray crystallography data remains unpublished, but computational modeling suggests conformational flexibility in the morpholinosulfonyl and pyrazole groups, which may influence its binding affinity to biological targets . The morpholine ring adopts a chair conformation, while the pyrazole and pyridine rings maintain planar geometries due to aromatic stabilization . The trifluoromethyl group commonly found in related benzamides (e.g., in) is absent here, potentially reducing metabolic stability but improving solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide likely follows a multi-step protocol analogous to other benzamide derivatives:

  • Sulfonation of 4-methylbenzamide: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the para position.

  • Morpholine coupling: The sulfonyl chloride intermediate reacts with morpholine to form the morpholinosulfonyl moiety.

  • Pyridine functionalization: A Suzuki-Miyaura coupling installs the 1-methylpyrazole group at the 6-position of a pyridine ring .

  • Reductive amination: The pyridinylmethyl amine is conjugated to the benzamide via a carboxamide linkage .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1Chlorosulfonic acid, 0–5°C, DCMSlow addition to control exotherm
2Morpholine, K2_2CO3_3, THF, refluxUse of molecular sieves to absorb H2_2O
3Pd(PPh3_3)4_4, 1-methylpyrazole-4-boronic acid, Na2_2CO3_3, DME/H2_2ONitrogen atmosphere to prevent oxidation
4HATU, DIPEA, DMF, rtExcess amine to drive reaction completion

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water. LC-MS and 1H NMR^1\text{H NMR} are employed to confirm purity and structural integrity. Key NMR signals include:

  • Pyrazole protons: Singlets at δ 8.2–8.4 ppm (C3_3-H and C5_5-H) .

  • Morpholine protons: Multiplet at δ 3.6–3.8 ppm (OCH2_2CH2_2N) .

  • Benzamide NH: Broad singlet at δ 10.1 ppm.

CompoundTargetIC50_{50} (nM)Reference
EVT-2921344 (from)Inflammatory kinases12–45
CHEMBL3260362 (from )Protease-activated receptors78
Analog from WO2012017020A1Plasma kallikrein9.3

These data suggest that N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide may exhibit mid-nanomolar potency against serine proteases or kinases, though experimental validation is required .

Physicochemical Properties

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) predict:

  • LogP: 2.8 (moderate lipophilicity)

  • Bioavailability: 55% (oral)

  • CYP450 inhibition: Moderate affinity for CYP3A4

These traits align with lead-like compounds in early drug discovery but may necessitate formulation optimization for in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator